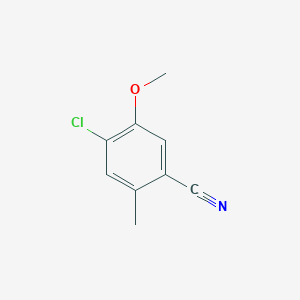
1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene is an organic compound with the molecular formula C11H11Cl2NO3 It is a derivative of benzene, where two chlorine atoms, a cyclopentyloxy group, and a nitro group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene typically involves the following steps:
Nitration: The nitration of 1,2-dichlorobenzene to introduce a nitro group at the 5-position.
Cyclopentyloxy Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
Reduction: The major product is 1,2-dichloro-4-(cyclopentyloxy)-5-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The cyclopentyloxy group may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-(cyclopentyloxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,2-Dichloro-4-nitrobenzene: Lacks the cyclopentyloxy group, which may affect its solubility and biological activity.
Uniqueness
1,2-Dichloro-4-(cyclopentyloxy)-5-nitrobenzene is unique due to the presence of both the cyclopentyloxy and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11Cl2NO3 |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
1,2-dichloro-4-cyclopentyloxy-5-nitrobenzene |
InChI |
InChI=1S/C11H11Cl2NO3/c12-8-5-10(14(15)16)11(6-9(8)13)17-7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
MTUWEEWGYOONSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


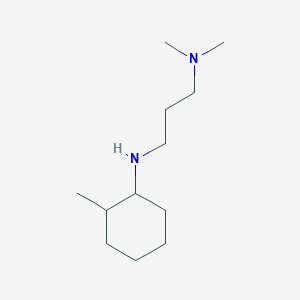
![2-(1-Amino-2-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13000086.png)
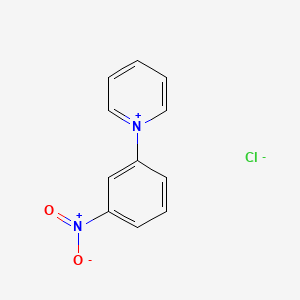
![(7s,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13000098.png)

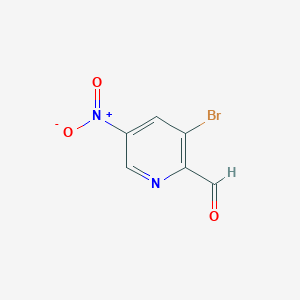
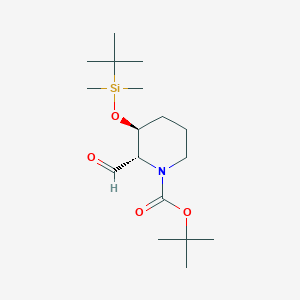
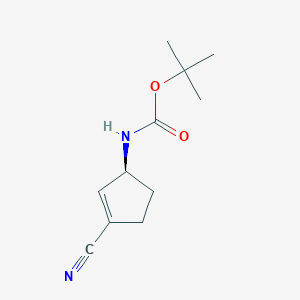

![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13000130.png)
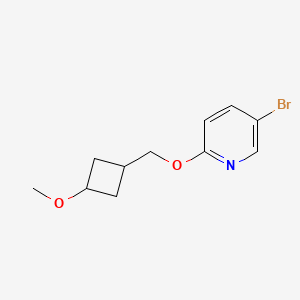
![3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13000145.png)
![Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13000146.png)
